molecular formula C29H25N3O5 B12015524 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 769148-50-7

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

Cat. No.: B12015524
CAS No.: 769148-50-7
M. Wt: 495.5 g/mol
InChI Key: MIDAJCGLSXSQJJ-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, a 4-ethoxybenzoate moiety, and a carbohydrazonoyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 4-toluidine with oxalyl chloride to form an acyl chloride intermediate. This intermediate is then reacted with hydrazine to form the carbohydrazonoyl linkage. The final step involves the reaction of the intermediate with 2-naphthyl 4-ethoxybenzoate under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-furoate
  • 2-methoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyl group and a 4-ethoxybenzoate moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

769148-50-7

Molecular Formula

C29H25N3O5

Molecular Weight

495.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C29H25N3O5/c1-3-36-23-15-10-21(11-16-23)29(35)37-26-17-12-20-6-4-5-7-24(20)25(26)18-30-32-28(34)27(33)31-22-13-8-19(2)9-14-22/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+

InChI Key

MIDAJCGLSXSQJJ-UXHLAJHPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.